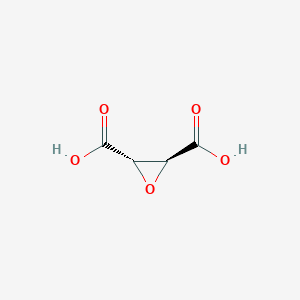

(2S,3S)-oxirane-2,3-dicarboxylic acid

Descripción general

Descripción

(2S,3S)-oxirane-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C4H4O5 and its molecular weight is 132.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C4H4O5

- Molecular Weight : 132.07 g/mol

- IUPAC Name : (2S,3S)-oxirane-2,3-dicarboxylic acid

The compound features an epoxide ring that contributes to its reactivity in various chemical transformations. Its stereochemistry plays a crucial role in its biological activity and interactions.

Organic Synthesis

This compound serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of enantiomerically pure compounds through asymmetric synthesis methods.

Case Study :

A study demonstrated its utility as a chiral ligand in asymmetric catalysis, leading to the successful synthesis of various enantiopure compounds used in pharmaceuticals .

Pharmaceutical Development

The compound has been investigated as a precursor for synthesizing therapeutic agents targeting diseases such as cancer and viral infections. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Case Study :

Research highlighted its role as a cathepsin inhibitor, which is significant in treating tumors and autoimmune diseases. The compound's derivatives exhibited high selectivity against cathepsins B and L, which are implicated in cancer progression and other degenerative diseases .

Biochemical Probes

This compound is utilized in biochemical research to elucidate enzyme mechanisms and interactions within biological systems. Its reactive epoxide group allows it to form covalent bonds with enzyme active sites.

Case Study :

Investigations into its mechanism of action revealed that it can selectively modify cysteine residues in enzymes, providing insights into enzyme functionality and potential therapeutic targets.

Análisis De Reacciones Químicas

Epoxide Ring-Opening Reactions

The strained three-membered epoxide ring undergoes nucleophilic or acid-catalyzed ring-opening reactions:

Nucleophilic Attack

-

Azide ion (NaN₃) : In alcoholic solvents with ammonium chloride, the epoxide reacts via an Sₙ2 mechanism to yield azido alcohols. For example, treatment with NaN₃ produces regioisomeric azido alcohols (e.g., 3A and 3B in a 2:3 ratio) .

-

Amines/Thiols : Nucleophiles like amines or thiols open the epoxide, forming β-substituted alcohols. Stereochemical inversion occurs at the attacked carbon .

Table 1 : Regioselectivity in azide-mediated ring-opening

| Nucleophile | Solvent | Product Ratio (3A:3B) | Yield (%) |

|---|---|---|---|

| NaN₃ | MeOH/NH₄Cl | 2:3 | 65–76 |

Hydrolysis and Decarboxylation

The carboxylic acid groups influence hydrolysis pathways:

-

Base-Catalyzed Hydrolysis : Under alkaline conditions, ester derivatives (e.g., ethyl esters) undergo saponification to regenerate the dicarboxylic acid .

-

Decarboxylation : Heating in acidic media leads to CO₂ loss, forming substituted oxiranes or diols .

Biochemical Interactions

(2S,3S)-oxirane-2,3-dicarboxylic acid derivatives exhibit enzyme inhibition:

-

Cathepsin L Inhibition : The compound (2S,3S)-2-carboxymethyl-oxirane-2,3-dicarboxylic acid (CAA0225) inhibits Trypanosoma brucei cathepsin L (TbCATL) with >99% efficacy at 100 μM, disrupting lysosomal function and parasite survival .

-

Mechanism : The epoxide reacts with active-site cysteine residues, forming irreversible covalent adducts .

Table 2 : Inhibitory activity against cysteine proteases

| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity Over Cathepsin B |

|---|---|---|---|

| CAA0225 | TbCATL | <1 | >100-fold |

Conversion to Aziridine Derivatives

The epoxide serves as a precursor to aziridine-2,3-dicarboxylic acid via:

-

Azide Ring-Opening : NaN₃ opens the epoxide to form azido alcohols.

-

Staudinger Reaction : Triphenylphosphine (PPh₃) converts azides to iminophosphoranes, followed by cyclization to aziridines .

Example :

(2S,3S)-oxirane-2,3-dicarboxylate → (2S,3S)-aziridine-2,3-dicarboxylic acid (69% yield, 95% enantiopurity) .

Oxidation and Reduction

-

Oxidation : Hydrogen peroxide or peracids (e.g., m-CPBA) oxidize the epoxide to tartaric acid derivatives .

-

Reduction : LiAlH₄ reduces ester groups to alcohols, though this is less common for the free dicarboxylic acid.

Stereochemical Transformations

The (2S,3S) configuration directs stereoselective reactions:

Propiedades

Número CAS |

17087-75-1 |

|---|---|

Fórmula molecular |

C4H4O5 |

Peso molecular |

132.07 g/mol |

Nombre IUPAC |

(2S,3S)-oxirane-2,3-dicarboxylic acid |

InChI |

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m0/s1 |

Clave InChI |

DCEMCPAKSGRHCN-LWMBPPNESA-N |

SMILES |

C1(C(O1)C(=O)O)C(=O)O |

SMILES isomérico |

[C@H]1([C@H](O1)C(=O)O)C(=O)O |

SMILES canónico |

C1(C(O1)C(=O)O)C(=O)O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.